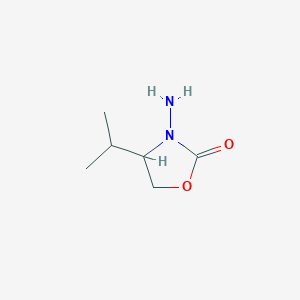![molecular formula C18H18N4O4 B12067451 N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)
N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound X , is a fascinating molecule with a complex structure. Let’s break it down:
- The core structure consists of a pyrrolo[2,3-d]pyrimidine ring fused to a benzene ring.
- The tetrahydrofuran moiety (a five-membered ring containing oxygen) is attached to the pyrrolo[2,3-d]pyrimidine ring.
- The compound contains a benzamide group, which plays a crucial role in its biological activity.
准备方法
Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One common approach involves the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and reagents are beyond the scope of this article, but chemists typically employ protecting groups to ensure regioselectivity during the synthesis.
Industrial Production: While industrial-scale production methods may vary, manufacturers often optimize the synthetic route for efficiency, yield, and cost-effectiveness. Large-scale synthesis may involve continuous flow processes or batch reactions.
化学反应分析
Compound X undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify the functional groups, affecting its biological properties.
Reduction: Reduction reactions may reduce specific functional groups or alter the overall structure.
Substitution: Substitution reactions can replace specific atoms or groups, leading to derivatives with distinct properties.
Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include derivatives with altered solubility, bioavailability, or binding affinity.
科学研究应用
Compound X finds applications across various scientific domains:
Medicine: Researchers explore its potential as a drug candidate. It may exhibit antitumor, antiviral, or anti-inflammatory effects.
Chemistry: Chemists study its reactivity, stereochemistry, and interactions with other molecules.
Biology: Biologists investigate its impact on cellular processes, such as gene expression or protein function.
Industry: Industries may use it as a starting material for the synthesis of more complex compounds.
作用机制
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its mode of action fully.
相似化合物的比较
Compound X stands out due to its unique combination of structural features. similar compounds include:
(2R,3R,4S,5R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: A protected galactopyranoside used in carbohydrate synthesis.
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-1H-pyrimidine-2,4-dione: A related pyrimidine derivative.
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol: Another tetrahydrofuran-containing compound.
属性
分子式 |
C18H18N4O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-[7-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C18H18N4O4/c23-9-14-13(24)8-15(26-14)22-7-6-12-16(19-10-20-17(12)22)21-18(25)11-4-2-1-3-5-11/h1-7,10,13-15,23-24H,8-9H2,(H,19,20,21,25)/t13-,14-,15-/m1/s1 |
InChI 键 |
IQHMXLCADUFXKC-RBSFLKMASA-N |
手性 SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-](/img/structure/B12067372.png)




![[4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine](/img/structure/B12067398.png)







